2,5-Dichlorothioanisole

Descripción general

Descripción

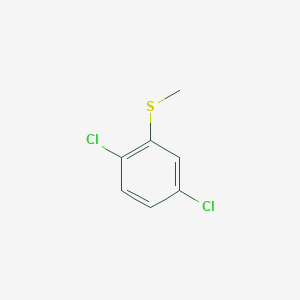

2,5-Dichlorothioanisole is a biochemical used for proteomics research . It has a molecular formula of C7H6Cl2S and a molecular weight of 193.09 .

Synthesis Analysis

The synthesis of 2,5-Dichlorothioanisole involves a multi-step reaction with three steps . The first step involves the use of chlorosulfonic acid at 120 °C . The second step involves the use of zinc dust, sulfuric acid, and acetone . The final step involves the use of a KOH solution .Molecular Structure Analysis

The molecular structure of 2,5-Dichlorothioanisole is represented by the formula C7H6Cl2S . This indicates that the molecule is composed of seven carbon atoms, six hydrogen atoms, two chlorine atoms, and one sulfur atom .Physical And Chemical Properties Analysis

2,5-Dichlorothioanisole is a solid substance . It has a molecular weight of 193.09 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the sources .Aplicaciones Científicas De Investigación

Spectroscopic and Electronic Properties

Research on 5-chloro-2-nitroanisole, a compound similar to 2,5-dichlorothioanisole, has explored its structural, spectroscopic, and electronic properties. This includes investigations into its vibrational analysis, ultraviolet (UV) spectra predictions, and molecular electrostatic potential (MESP) maps. Such studies are crucial for understanding the fundamental properties of compounds like 2,5-dichlorothioanisole, and their potential applications in areas like nonlinear optical materials (Meenakshi, 2017).

Air Quality and Environmental Analysis

In the context of air quality, studies have been conducted on the composition of PM2.5, including the analysis of polar compounds from secondary organic aerosol (SOA). These studies often involve the identification and quantification of various compounds, including chloroanisoles and their derivatives, to understand their impact on the environment and air quality (Lewandowski et al., 2007).

Conformational Analysis

The benzene dipole moments of compounds like 2-chloroanisole and 2,4-dichloroanisole, along with their sulfur analogues, have been analyzed to determine their preferred conformations. This type of study is essential for understanding the molecular structures and potential reactivity of chlorothioanisoles (Lumbroso et al., 1978).

Corrosion Inhibition

Aniline derivatives, including chloroanilines, have been studied for their potential use as corrosion inhibitors. This research is significant for industries where metal preservation is critical, and compounds like 2,5-dichlorothioanisole could potentially play a role in developing new, effective inhibitors (Khaled & Hackerman, 2004).

Chemical Synthesis

Studies have assessed various catalytic systems for the cyanation of dichlorobenzoyl chloride, a process relevant to the synthesis of pharmaceuticals. Compounds like 2,5-dichlorothioanisole could be integral in such synthetic processes due to their potential reactivity and role in catalysis (Leitch et al., 2017).

Water Quality Analysis

Research into the detection of off-flavor compounds in water samples has been conducted using methods like stir bar sorptive extraction and gas chromatography–mass spectrometry (GC–MS). Such studies could potentially involve the analysis of compounds like 2,5-dichlorothioanisole in environmental monitoring (Benanou et al., 2003).

High-Temperature Materials

The reactivity of 2,5-dichlorothiophene with sodium sulfide to produce thermostable thio-aromatic polymers demonstrates an application area for chlorothioanisoles in materials science, particularly in the development of high-temperature and alkali-resistant materials (Giuffre et al., 1984).

Pulmonary Drug Delivery

In pharmaceutical research, the production of nanoparticles for drug delivery, such as 5-fluorouracil nanoparticles for pulmonary delivery, is an area where compounds like 2,5-dichlorothioanisole could potentially be used as intermediates or in the formulation process (Kalantarian et al., 2010).

Chemical Toxicity Studies

The toxicity and mutagenicity of herbicides like 2,4-D have been extensively studied, providing insights into the environmental and health impacts of similar compounds. Research on the toxicological profile of chloroanisoles and their derivatives could be relevant for understanding the broader implications of 2,5-dichlorothioanisole (Zuanazzi et al., 2020).

Polymerization Studies

The polymerization of chlorothiophenes, including studies on 2,5-dichlorothiophene, informs about the potential of 2,5-dichlorothioanisole in polymer science. Such compounds could be used in creating new polymers with unique properties (Ramsey & Kovacic, 1969).

Reactivity with Chlorine Constituents

Research has been conducted on the reactivity of free chlorine constituents toward aromatic ethers, providing insights into the potential reactions and interactions of compounds like 2,5-dichlorothioanisole in chlorine-rich environments (Sivey & Roberts, 2012).

Environmental Health Perspectives

Studies on the urinary concentrations of 2,5-dichlorophenol, a metabolite of p-dichlorobenzene, and its potential relationship with diabetes in US adults highlight the importance of monitoring compounds like 2,5-dichlorothioanisole for their impact on human health (Wei & Zhu, 2016).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for 2,5-Dichlorothioanisole is not available, general safety measures for handling chemicals should be followed. These include preventing the generation of vapour or mist, washing hands and face thoroughly after handling, using ventilation if vapour or aerosol will be generated, and avoiding contact with skin, eyes, and clothing .

Propiedades

IUPAC Name |

1,4-dichloro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUFJYUCEJEKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374227 | |

| Record name | 2,5-Dichlorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorothioanisole | |

CAS RN |

17733-24-3 | |

| Record name | 1,4-Dichloro-2-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17733-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenoxy]acetonitrile](/img/structure/B1607632.png)

![2-[(3-Hydroxyphenyl)methyl]butanoic acid](/img/structure/B1607635.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one](/img/structure/B1607636.png)

![3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one](/img/structure/B1607639.png)